Ácido 4-(noniloxi)benzoico

Descripción general

Descripción

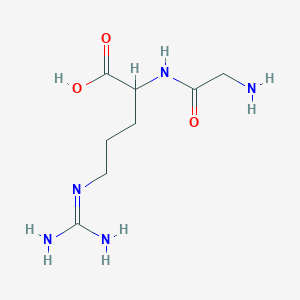

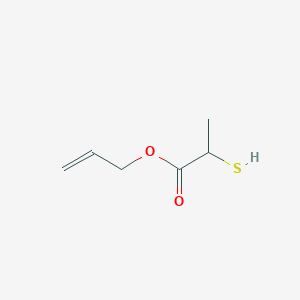

p-Nonyloxybenzoic acid (NBA) is a chemical compound with a long nonyl chain attached to a benzene ring which is further connected to a carboxylic acid group. The molecular structure of NBA has been characterized as triclinic with specific cell dimensions and angles, indicating a well-defined crystalline structure . The compound is related to other benzoic acid derivatives, such as p-hydroxybenzoic acid, which have been studied for their crystal and molecular structures , as well as their potential applications in various fields, including antimicrobial agents and materials science .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of p-nonyloxybenzoic acid, they do provide insights into the synthesis of related compounds. For instance, the synthesis of polybenzimidazoles derived from non-coplanar imidazole dibenzoic acid (IDBA) involves a conventional one-step method in polyphosphoric acid . Similarly, the synthesis of aryloxyalkyl esters of p-hydroxybenzoic acid involves specific chemical reactions to achieve the desired antimicrobial properties . These methods could potentially be adapted for the synthesis of NBA.

Molecular Structure Analysis

The molecular structure of NBA has been determined to be triclinic with specific dimensions and angles, indicating a non-planar conformation with a core benzene ring structure . This is consistent with the structures of related benzoic acid derivatives, such as p-hydroxybenzoic acid, which also exhibit specific hydrogen bonding patterns and crystal structures .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving NBA. However, they do discuss the reactivity of related compounds. For example, the synthesis of tetrahydrobenzo[b]pyrans using a magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst demonstrates the potential for benzoic acid derivatives to participate in catalytic reactions . Additionally, the synthesis of antimicrobial agents from p-hydroxybenzoic acid esters shows the versatility of benzoic acid derivatives in forming various chemical products .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBA are not directly discussed in the provided papers. However, the crystal structure analysis of NBA suggests that it has a well-defined crystalline form, which could influence its physical properties such as solubility and melting point . The related compounds, such as p-hydroxybenzoic acid polymers, display high-temperature crystalline transitions, which could be indicative of the thermal stability of NBA . Additionally, the study of mesomorphic properties in a cocrystal of p-n-heptyloxybenzoic acid and p-n-hexyloxybenzoic acid suggests that NBA may also exhibit mesomorphic behavior due to its structural similarities .

Aplicaciones Científicas De Investigación

Síntesis de Cristales Líquidos

El ácido 4-(noniloxi)benzoico es un intermediario clave en la síntesis de cristales líquidos termótropos . Estos materiales exhiben transiciones de fase a temperaturas específicas y se utilizan en tecnologías de visualización, como las pantallas LCD. La capacidad del compuesto para formar mesofases, que son estados de la materia entre sólido y líquido, lo hace valioso para crear materiales que pueden cambiar sus propiedades ópticas en respuesta a cambios de temperatura.

Caracterización Termodinámica

El compuesto se utiliza en la caracterización termodinámica de cristales líquidos . Al estudiar el comportamiento de retención de varias sondas orgánicas en el ácido 4-(noniloxi)benzoico, los investigadores pueden determinar parámetros críticos como el parámetro de interacción de Flory-Huggins y el parámetro de interacción de la ecuación de estado. Estos parámetros son esenciales para comprender la solubilidad y el comportamiento de mezcla de los cristales líquidos.

Preparación de Compuestos Medicinales

El ácido 4-(noniloxi)benzoico sirve como intermediario en la preparación de compuestos medicinales . Sus propiedades estructurales permiten la síntesis de varios agentes farmacéuticos, aunque las aplicaciones específicas en medicina son propietarias y no se detallan ampliamente en la literatura abierta.

Benzoatos Ferroeléctricos Quirales

Este compuesto es fundamental en la síntesis de benzoatos ferroeléctricos quirales , que son una clase de cristales líquidos con propiedades electro-ópticas únicas. Estos materiales son significativos para las tecnologías de visualización avanzadas y los sistemas de comunicación óptica debido a sus rápidos tiempos de conmutación y efectos de memoria.

Tecnología de Separación

En la tecnología de separación, el ácido 4-(noniloxi)benzoico se utiliza como fase estacionaria en la cromatografía de gases . Su naturaleza cristalina líquida permite la separación de isómeros estructurales y otras mezclas complejas, lo cual es crucial tanto en la química analítica como en la preparativa.

Análisis de la Temperatura de Transición de Fase

El compuesto también se utiliza para estudiar las temperaturas de transición de fase en cristales líquidos . Comprender estas transiciones es vital para el desarrollo de materiales que respondan de manera predecible a los cambios de temperatura, lo cual es importante para los sensores térmicos y otros dispositivos sensibles a la temperatura.

Safety and Hazards

Mecanismo De Acción

Target of Action

4-(Nonyloxy)benzoic acid is primarily used as an intermediate in the synthesis of liquid crystals, including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds . The primary targets of this compound are therefore the molecular structures involved in these applications.

Mode of Action

It is known that the compound exhibits thermotropic liquid crystalline behavior . This means that it can transition between different phases (e.g., crystalline, smectic, nematic, and isotropic) depending on the temperature . This property is crucial for its use in the synthesis of liquid crystals .

Biochemical Pathways

Given its use in the synthesis of liquid crystals and medicinal compounds, it can be inferred that it may interact with various biochemical pathways depending on the specific application .

Pharmacokinetics

For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

The molecular and cellular effects of 4-(Nonyloxy)benzoic acid’s action are largely dependent on its application. In the context of liquid crystal synthesis, the compound contributes to the unique properties of the resulting materials, such as their ability to change phase in response to temperature .

Action Environment

The action, efficacy, and stability of 4-(Nonyloxy)benzoic acid can be influenced by various environmental factors. For instance, temperature plays a crucial role in its phase transitions .

Análisis Bioquímico

Biochemical Properties

It is known that it forms liquid crystals, which are used as a stationary phase in inverse gas chromatography This suggests that it may interact with various biomolecules in a unique manner due to its liquid crystalline nature

Molecular Mechanism

It is known that it forms liquid crystals, suggesting that it may interact with biomolecules in a unique manner

Temporal Effects in Laboratory Settings

It is known that it forms liquid crystals, which have unique physical properties that may change over time

Propiedades

IUPAC Name |

4-nonoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZLUAUKDKKZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166503 | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15872-43-2 | |

| Record name | 4-(Nonyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable phase transitions of 4-(Nonyloxy)benzoic acid and how can they be influenced?

A1: 4-(Nonyloxy)benzoic acid exhibits distinct liquid crystalline phases, including nematic (N) and smectic C (SmC) phases. [] Interestingly, Li+3 ion beam irradiation can significantly impact these phase transitions. Low irradiation fluences initially depress the transition temperatures, but with increasing fluence, a linear increase is observed. [] This manipulation of phase behavior through irradiation holds potential for tailoring NOBA's properties in various applications.

Q2: How does 4-(Nonyloxy)benzoic acid behave in mixtures with other liquid crystalline compounds?

A2: Research shows that 4-(Nonyloxy)benzoic acid can be successfully incorporated into mixtures with other organic liquid crystals to create homogeneous nematic mixtures. [] This has been demonstrated with compounds like 4-n-heptyloxy-4′-n-cyanobiphenyl and (E)-1-(4-butylphenyl)-2-(4-(heptyloxy)phenyl)diazene. [] Such mixtures often display a broadened temperature range for the nematic phase, which is highly desirable for optoelectronic applications.

Q3: What is the impact of Li+3 ion beam irradiation on the dielectric properties of 4-(Nonyloxy)benzoic acid?

A3: Li+3 ion beam irradiation leads to a notable enhancement in both the transverse and longitudinal components of dielectric permittivity in NOBA. [] This effect is attributed to the fragmentation of hydrogen bonds within NOBA dimers, leading to an increased concentration of monomers. [] These findings suggest that ion beam irradiation can be a valuable tool for fine-tuning the dielectric properties of NOBA and potentially other liquid crystalline materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)